(2Z)-2-(3-bromo-5-methoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
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Overview
Description
The compound “(2Z)-2-(3-bromo-5-methoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one” is a complex organic molecule that features a combination of aromatic rings, a thiazole ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the core structure and subsequent functionalization. A possible synthetic route could include:
Formation of the Thiazole Ring: This can be achieved by the cyclization of a suitable precursor, such as a 2-aminobenzimidazole derivative, with a thioamide under acidic conditions.
Bromination and Methoxylation: The aromatic ring can be selectively brominated and methoxylated using bromine and methanol in the presence of a catalyst.
Ether Formation: The phenoxyethoxy side chain can be introduced via a Williamson ether synthesis, where the phenol derivative reacts with an appropriate alkyl halide.
Aldol Condensation: The final step involves an aldol condensation to form the benzylidene moiety, using an aldehyde and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and prop-2-en-1-yl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the benzylidene moiety can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom on the aromatic ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and alkoxides in the presence of a base or catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique electronic or optical properties.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions or as a potential lead compound in drug discovery efforts targeting specific proteins or pathways.
Medicine
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or coatings, with specific desired properties.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The pathways involved would be specific to the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-(3-bromo-5-methoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)benzimidazole
- (2Z)-2-(3-bromo-5-methoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)thiazole
Uniqueness
The unique combination of functional groups and ring systems in “(2Z)-2-(3-bromo-5-methoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one” sets it apart from similar compounds. Its potential for diverse chemical reactions and applications in various fields highlights its significance.
Properties
IUPAC Name |
(2Z)-2-[[3-bromo-5-methoxy-4-[2-(2-prop-2-enylphenoxy)ethoxy]phenyl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23BrN2O4S/c1-3-8-19-9-4-7-12-23(19)34-13-14-35-26-20(29)15-18(16-24(26)33-2)17-25-27(32)31-22-11-6-5-10-21(22)30-28(31)36-25/h3-7,9-12,15-17H,1,8,13-14H2,2H3/b25-17- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUXSKNNRLFVBIS-UQQQWYQISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2)Br)OCCOC5=CC=CC=C5CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C\2/C(=O)N3C4=CC=CC=C4N=C3S2)Br)OCCOC5=CC=CC=C5CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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